1-[(5-Methylisoxazol-3-yl)methyl]piperazine
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Description
“1-[(5-Methylisoxazol-3-yl)methyl]piperazine” is a compound with the molecular formula C9H15N3O . It has a molecular weight of 181.23 g/mol . The compound is also known by other names such as “5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole” and "Piperazine, 1-[(5-methyl-3-isoxazolyl)methyl]- (9CI)" .
Molecular Structure Analysis
The IUPAC name for this compound is "5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole" . The InChI code is “InChI=1S/C9H15N3O/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3” and the InChIKey is "PHLMNRYXLHHLJG-UHFFFAOYSA-N" . The Canonical SMILES structure is "CC1=CC(=NO1)CN2CCNCC2" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 181.121512110 g/mol and the monoisotopic mass is also 181.121512110 g/mol . The topological polar surface area is 41.3 Ų . The heavy atom count is 13 .Scientific Research Applications
Polymorphism and Crystallization Mechanism
The compound “1-[(5-Methylisoxazol-3-yl)methyl]piperazine” has been studied for its polymorphism and crystallization mechanism . Three distinct forms of N1,N3-bis(5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .
Therapeutic Potential
Isoxazole, which is a part of the compound, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . It has shown potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Synthesis of Other Compounds
3-Amino-5-methylisoxazole, a related compound, has been used in the synthesis of other compounds, such as naphtho[1,2-e][1,3]oxazines and a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones . These synthesized compounds have shown potential mosquito larvicidal activity .
Corrosion Inhibition
The compound has also been studied for its potential as a corrosion inhibitor . The inhibition efficiency was evaluated from the measured Icorr values .
properties
IUPAC Name |
5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLMNRYXLHHLJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407107 |
Source
|
Record name | 1-[(5-methylisoxazol-3-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methylisoxazol-3-yl)methyl]piperazine | |
CAS RN |
173850-51-6 |
Source
|
Record name | 1-[(5-methylisoxazol-3-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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